2-Ethylhexyl diphenyl phosphate

Endocrine disruption Nuclear receptor activation Placental toxicology

2-Ethylhexyl diphenyl phosphate (EHDPP, CAS 1241-94-7), also sold as Santicizer® 141, is a non-halogenated alkyl aryl phosphate ester that simultaneously functions as a flame retardant and a high-solvating plasticizer. It is a clear, low-viscosity liquid (16.4 cP at 25 °C) with a pour point below −54 °C, making it processable across a wide temperature range without pre-heating.

Molecular Formula C20H27O4P
Molecular Weight 362.4 g/mol
CAS No. 1241-94-7
Cat. No. B127821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl diphenyl phosphate
CAS1241-94-7
SynonymsPhosphoric Acid 2-Ethylhexyl Diphenyl Ester; _x000B_2-Ethylhexyl Diphenyl Phosphate;  Diphenyl 2-Ethylhexyl Phosphate;  Disflamoll DPO;  Octicizer;  Phosflex 342;  Phosflex 362;  Santicizer 141
Molecular FormulaC20H27O4P
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C20H27O4P/c1-3-5-12-18(4-2)17-22-25(21,23-19-13-8-6-9-14-19)24-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3
InChIKeyCGSLYBDCEGBZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 1.9 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Diphenyl Phosphate (EHDPP) Procurement Guide: Flame-Retardant Plasticizer Baseline Properties


2-Ethylhexyl diphenyl phosphate (EHDPP, CAS 1241-94-7), also sold as Santicizer® 141, is a non-halogenated alkyl aryl phosphate ester that simultaneously functions as a flame retardant and a high-solvating plasticizer . It is a clear, low-viscosity liquid (16.4 cP at 25 °C) with a pour point below −54 °C, making it processable across a wide temperature range without pre-heating . Commercial grades contain 8.48 % phosphorus and meet FDA indirect food-contact clearances under 21 CFR . Its dual flame-retardant/plasticizer role in PVC, nitrile rubber, polyurethanes, and cellulose esters distinguishes it from non-phosphorus plasticizers that act as fuel sources in a fire .

Why Generic Phosphate Ester Substitution Fails for 2-Ethylhexyl Diphenyl Phosphate


Aryl phosphate esters are often treated as a single interchangeable class, yet EHDPP differs sharply from triphenyl phosphate (TPHP) and tricresyl phosphate (TMPP) in physical state, potency, and biological handling. TPHP is a crystalline solid at ambient temperature (mp 48–50 °C), requiring melting before blending, whereas EHDPP remains a free-flowing liquid below −50 °C, eliminating a heating step and enabling direct metering . In human serum, EHDPP is hydrolyzed to diphenyl phosphate (DPHP) at more than twice the rate of TPHP, which alters exposure-biomarker interpretation [1]. Its PPARγ activation potency (EC20 2.04 μM) is roughly 1.4‑fold higher than TPHP, and it disrupts progesterone at half the concentration (10 vs. 20 μM) [2]. Against the emerging congener bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), EHDPP shows orders of magnitude higher developmental toxicity, with an LC50 of 2.44 μM in zebrafish embryos versus no mortality for BEHPP up to 4.0 μM [3]. These differences mean that substituting another phosphate ester without re‑evaluating processing, toxicity, and regulatory risk can lead to formulation failure or unexpected liability.

Quantitative Differentiation Evidence for 2-Ethylhexyl Diphenyl Phosphate vs. Closest Analogs


PPARγ Activation Potency: EHDPP Is 1.36‑Fold More Potent Than Triphenyl Phosphate

EHDPP activates human peroxisome proliferator-activated receptor gamma (PPARγ) more potently than triphenyl phosphate (TPHP). In a dual-luciferase reporter gene assay in human placental choriocarcinoma cells, the EC20 value for EHDPP was 2.04 μM, compared with 2.78 μM for TPHP, representing a 1.36‑fold higher potency [1]. Furthermore, EHDPP significantly upregulated 3β‑HSD1 gene expression at 10 μM, while TPHP required 20 μM to produce the same effect; progesterone secretion was also disrupted at 10 μM for EHDPP versus 20 μM for TPHP [1].

Endocrine disruption Nuclear receptor activation Placental toxicology

Developmental Toxicity: EHDPP Is Acutely Lethal to Zebrafish Embryos While BEHPP Shows No Mortality

A direct comparison of EHDPP with its structural analog bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) in embryonic zebrafish revealed a stark toxicity gap. EHDPP induced significant lethality with an LC50 of 2.44 μM and malformations (primarily pericardial edema) with an EC50 of 1.77 μM [1]. In contrast, BEHPP produced no mortality or malformations across the entire test range (0.5–4.0 μM), although both compounds impaired cardiac function at low nanomolar concentrations (BEHPP ≥1.8 nM; EHDPP ≥4.3 nM) [1].

Developmental toxicology Zebrafish embryo assay Organophosphate ester safety

Human Serum Hydrolysis: EHDPP Generates the Common Metabolite DPHP 2.3‑Fold Faster Than Triphenyl Phosphate

Diphenyl phosphate (DPHP) is a widely used urinary biomarker for aryl phosphate flame retardant exposure, but its specificity is compromised because multiple parent compounds yield DPHP. In vitro incubation with diluted human serum showed that DPHP formation from EHDPP reached a maximum rate of 21 pmol/min/μL serum, compared with 9.2 pmol/min/μL serum from triphenyl phosphate (TPHP), representing a 2.3‑fold difference [1]. This enzymatic hydrolysis rate difference means that EHDPP contributes disproportionately to DPHP biomarker signals for a given molar exposure.

Metabolism Biomonitoring Pharmacokinetics

Plasticizer Substitution Efficiency: Replacing 10–15 % DOP with EHDPP Improves Outdoor Durability Without Flame Retardancy Loss

In flexible PVC film formulations, partial replacement of the conventional phthalate plasticizer dioctyl phthalate (DOP) with EHDPP (Santicizer® 141) at 10–15 % of the phthalate loading significantly improves light stability and outdoor weather resistance while simultaneously imparting flame retardancy . DOP alone provides zero flame retardancy and acts as a fuel during combustion, so even a 10–15 % substitution introduces meaningful fire‑safety benefits without sacrificing mechanical performance [1]. Typical EHDPP viscosity at 25 °C (16.4 cP) is substantially lower than tricresyl phosphate (65–75 cP), yielding lower initial plastisol viscosity and better storage stability .

Plasticizer replacement PVC film Weathering resistance

Lipid Metabolism Disruption in Humans: EHDPP Exposure Associated With 2‑Fold Greater Serum Triglyceride Elevation Than TPHP

In a cross-sectional study of the general population (n = 259), human urinary concentrations of 5‑OH‑EHDPP (the major metabolite of EHDPP) and 4‑OH‑TPHP (metabolite of TPHP) were correlated with plasma triglyceride (TG) and total cholesterol (TC) levels [1]. For the highest versus lowest quartile of 5‑OH‑EHDPP, TG increased by 89.9 % (95 % CI, 84.6–95.2 %) and TC increased by 42.2 % (95 % CI, 36.2–48.2 %). By comparison, the highest quartile of 4‑OH‑TPHP showed a 45.3 % increase in TG (95 % CI, 40.1–50.7 %) and a 28.4 % increase in TC (95 % CI, 26.5–30.3 %). Thus, the TG elevation associated with EHDPP was roughly twice that of TPHP, and TC elevation was 1.49‑fold higher for EHDPP [1].

Human epidemiology Lipid metabolism Cardiometabolic risk

Proven Application Scenarios Where 2-Ethylhexyl Diphenyl Phosphate Provides Quantifiable Advantage


Flame-Retardant PVC Plastisols Requiring Low Initial Viscosity

EHDPP’s viscosity of 16.4 cP at 25 °C is approximately 75 % lower than tricresyl phosphate (65–75 cP), enabling low initial plastisol viscosity with pseudoplastic flow behavior . This makes it preferred for slush molding, textile coating, and spray applications where rapid fusion and thin, uniform coatings are critical. Comparative data show that plastisols made with EHDPP and its analog Santicizer 148 exhibit minimal dilatancy, an unusual profile for fast-fusing systems that translates to consistent process control .

Partial Phthalate Replacement in Outdoor PVC for Flame Retardancy and Weathering

Replacing just 10–15 % of dioctyl phthalate (DOP) with EHDPP significantly improves light stability, weather resistance, and fungal resistance while introducing intrinsic flame retardancy that DOP lacks entirely [1]. This incremental substitution strategy allows formulators to add fire safety without a complete redesign, reducing the time and cost barrier to transitioning away from traditional phthalate-only systems.

Hydraulic Fluid Flame Retardant With Broad Liquid-Temperature Range

EHDPP remains liquid from below −54 °C (pour point) to a boiling point of approximately 375–400 °C, with a flash point of 224 °C . This wide liquid range, combined with a phosphorus content of 8.48 % that suppresses combustion, makes it a viable fire-resistant hydraulic fluid component for aerospace and industrial equipment where operational temperatures span from arctic environments to near-engine heat . In contrast, triphenyl phosphate cannot serve this function without pre‑melting.

Biomonitoring Study Design Requiring Metabolite Source Attribution

Because EHDPP produces diphenyl phosphate (DPHP) at 2.3‑fold the rate of triphenyl phosphate in human serum, researchers conducting exposure biomonitoring must incorporate this differential hydrolysis rate when interpreting urinary DPHP concentrations [2]. Studies that treat DPHP as a solely TPHP-derived biomarker will systematically overestimate TPHP exposure in populations co‑exposed to EHDPP, a finding directly relevant to epidemiological study design and regulatory exposure assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylhexyl diphenyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.